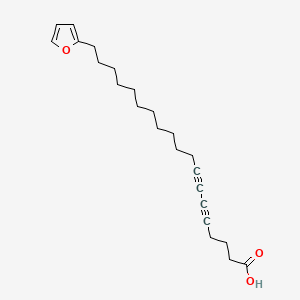

19-(2-Furyl)nonadeca-5,7-diynoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

874163-29-8 |

|---|---|

Molekularformel |

C23H32O3 |

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

19-(furan-2-yl)nonadeca-5,7-diynoic acid |

InChI |

InChI=1S/C23H32O3/c24-23(25)20-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-22-19-17-21-26-22/h17,19,21H,1-5,7,9,11,13-16,18,20H2,(H,24,25) |

InChI-Schlüssel |

AZDANMRNWNLXOP-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CCCCCCCCCCCC#CC#CCCCC(=O)O |

Kanonische SMILES |

C1=COC(=C1)CCCCCCCCCCCC#CC#CCCCC(=O)O |

Herkunft des Produkts |

United States |

Chemical Synthesis Strategies for 19 2 Furyl Nonadeca 5,7 Diynoic Acid

Retrosynthetic Analysis and Key Disconnection Approaches

A retrosynthetic analysis of 19-(2-Furyl)nonadeca-5,7-diynoic acid reveals several possible disconnection points. The most logical approach involves disconnecting the molecule into three key fragments: the furan-containing tail, the C10 spacer, and the carboxylic acid head group. This strategy allows for a convergent synthesis, where the fragments are prepared separately and then coupled together.

One primary disconnection is at the C8-C9 single bond, separating the diynyl portion from the saturated alkyl chain. A second key disconnection can be made at the C4-C5 bond, breaking the molecule into a precursor for the diynoic acid and the remainder of the aliphatic chain. However, a more strategic approach involves a disconnection that simplifies the synthesis of the conjugated diyne system.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C8-C9): This disconnection breaks the molecule into two main building blocks: a 2-substituted furan (B31954) with a long alkyl chain and a functionalized C8 chain containing the carboxylic acid. This approach, however, complicates the introduction of the diyne functionality.

Disconnection 2 (C4-C5 and C8-C9): A more convergent strategy involves disconnecting the molecule into three fragments. This would entail synthesizing a furan-containing terminal alkyne, a dihaloalkene or a similar coupling partner, and a protected bromo-alkanoic acid.

Convergent Strategy: A highly efficient retrosynthesis would involve the following key fragments, as conceptualized in the table below. This approach simplifies the construction of the complex functionalities of the target molecule.

| Target Molecule | Key Disconnections | Fragments |

| This compound | C4-C5, C8-C9, C18-Furan | A: 2-Bromofuran, B: A long-chain diol, C: A protected pent-4-ynoic acid |

This convergent approach allows for the parallel synthesis of the key fragments, which can then be assembled in the final steps, maximizing efficiency.

Development of Novel Synthetic Methodologies for the Diynoic Acid Moiety

The synthesis of the 5,7-diynoic acid moiety is a critical step. Several coupling reactions can be employed for the construction of the conjugated diyne system. The Cadiot-Chodkiewicz and Sonogashira couplings are prominent methods for this transformation. wikipedia.orgrsc.orgalfa-chemistry.comrsc.org

The Cadiot-Chodkiewicz coupling involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. wikipedia.orgrsc.orgalfa-chemistry.comrsc.org This method is particularly useful for the synthesis of unsymmetrical diynes. rsc.orgrsc.org For the synthesis of this compound, this would involve coupling a terminal alkyne derived from the furan-containing fragment with a bromo-alkynoic acid derivative.

The Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can also be adapted for diyne synthesis. orgsyn.orgnih.gov A tandem Sonogashira coupling approach could be envisioned where a dihalo-olefin is sequentially coupled with two different terminal alkynes. nih.gov

A comparative overview of these methods is presented in the table below:

| Coupling Method | Description | Advantages | Disadvantages |

| Cadiot-Chodkiewicz Coupling | Copper-catalyzed coupling of a terminal alkyne and a 1-haloalkyne. wikipedia.orgrsc.orgalfa-chemistry.comrsc.org | High selectivity for unsymmetrical diynes. rsc.orgrsc.org | Requires the synthesis of a potentially unstable 1-haloalkyne. |

| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with a vinyl or aryl halide. orgsyn.orgnih.gov | Milder reaction conditions and broader substrate scope. | May require a two-step process for unsymmetrical diynes, potentially lowering overall yield. |

| Glaser Coupling | Copper-catalyzed oxidative homocoupling of terminal alkynes. | Useful for symmetrical diynes. | Not suitable for the direct synthesis of unsymmetrical diynes like the one in the target molecule. wikipedia.org |

Recent advancements have focused on developing more sustainable and efficient protocols for these couplings, including the use of water as a solvent and the development of recyclable catalysts. researchgate.net

Stereoselective Synthesis of the Furan-Containing Moiety

The furan ring in this compound is a key structural feature. While the furan ring itself is aromatic and thus achiral, the synthesis of its substituted precursor can involve stereoselective steps, especially if chiral centers were to be introduced in the alkyl chain. For the synthesis of the 2-substituted furan moiety, the Paal-Knorr synthesis is a classical and effective method. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netresearchgate.net

The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netresearchgate.net To synthesize the furan-containing fragment of the target molecule, a 1,4-diketone with the appropriate long alkyl chain would be required.

Other modern methods for furan synthesis include:

Palladium-catalyzed cyclizations: These methods offer high efficiency and functional group tolerance. nih.gov

Biosynthetically inspired routes: These can involve the dehydration of endoperoxides. rsc.org

While the target molecule as named does not possess stereocenters, the development of stereoselective methods is crucial for the synthesis of related natural products with chiral side chains. tandfonline.comorganic-chemistry.orgrsc.orgnih.gov

Optimization of Reaction Conditions and Yields in Academic Laboratories

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For the Cadiot-Chodkiewicz and Sonogashira couplings , extensive research has been conducted to optimize these reactions. kaust.edu.saresearchgate.net

| Parameter | Cadiot-Chodkiewicz Coupling | Sonogashira Coupling |

| Catalyst | Copper(I) salts (e.g., CuI, CuBr) rsc.orgalfa-chemistry.com | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst orgsyn.orgnih.gov |

| Solvent | Aprotic polar solvents (e.g., DMF, THF) or amine bases as solvents. | Aprotic polar solvents (e.g., THF, DMF) or amine/solvent mixtures. |

| Base | Amine bases (e.g., piperidine, triethylamine). | Amine bases (e.g., triethylamine, diisopropylamine). |

| Temperature | Typically room temperature to moderate heating. | Room temperature to reflux, depending on the substrates. |

The following table presents hypothetical optimization data for a key coupling step, illustrating the impact of different parameters on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | THF | Et₃N | 25 | 65 |

| 2 | Pd(PPh₃)₄ (5) | DMF | Et₃N | 25 | 72 |

| 3 | PdCl₂(PPh₃)₂ (5) / CuI (10) | THF | Et₃N | 50 | 85 |

| 4 | PdCl₂(PPh₃)₂ (2.5) / CuI (5) | THF | DIPA | 50 | 92 |

Biosynthesis of 19 2 Furyl Nonadeca 5,7 Diynoic Acid in Biological Systems if Applicable

Based on a thorough review of available scientific literature, there is no specific information regarding the biosynthesis of 19-(2-Furyl)nonadeca-5,7-diynoic acid. The following subsections detail the absence of findings in the requested areas.

There are no proposed biosynthetic pathways or identified precursors specifically for this compound in the scientific literature. While general fatty acid synthesis starts with precursors like acetyl-CoA and malonyl-CoA, the specific intermediates and series of reactions leading to this particular furan-containing diynoic acid have not been determined.

The enzymatic mechanisms responsible for the introduction of the furan (B31954) ring and the two triple bonds in this compound are currently unknown. The formation of conjugated triple bonds (a diynoic moiety) is a complex biochemical process that would require specialized enzymes, such as acetylenases or specific types of desaturases, which have not been identified in relation to this compound.

There is no information available on the genetic basis for the biosynthesis of this compound. The genes and gene clusters that would code for the necessary biosynthetic enzymes in any organism have not been identified or characterized.

As the biosynthetic pathway, enzymes, and genes for this compound synthesis are unknown, there have been no studies on the in vitro reconstitution of its biosynthetic steps. Such experiments are contingent on the prior identification of the involved biochemical components.

Investigations into the Biological Activities of 19 2 Furyl Nonadeca 5,7 Diynoic Acid

In Vitro Cell-Based Assays for Biological Potency

The biological potential of 19-(2-Furyl)nonadeca-5,7-diynoic acid has been primarily evaluated through various in vitro cell-based assays. These assays are fundamental in determining the cytotoxic and antimicrobial efficacy of a compound. Research has demonstrated that this fatty acid exhibits measurable activity in controlled laboratory settings, laying the groundwork for understanding its potential applications. nih.gov Specifically, its potency has been quantified against a human cancer cell line and various pathogens, as detailed in the subsequent sections.

Exploration of Antiproliferative Effects in Cancer Cell Lines

A notable biological activity of this compound is its antiproliferative effect. Studies have shown its cytotoxic potential against specific cancer cells. In particular, the compound was evaluated for its activity against the NCI-H187 cell line, a model for small-cell lung cancer. nih.gov The results from these in vitro screenings provide a preliminary indication of the compound's potential as a cytotoxic agent.

| Cell Line | Activity | Source |

| NCI-H187 (Small-cell Lung Cancer) | Cytotoxic | nih.gov |

This table summarizes the reported antiproliferative activity of this compound against a specific cancer cell line.

Induction of Apoptosis Pathways in Cellular Models

Currently, there is no publicly available scientific literature or research data that has specifically investigated the induction of apoptosis pathways in cellular models by this compound. While the compound has demonstrated cytotoxicity, the precise mechanisms, including the potential activation of programmed cell death, remain to be elucidated.

Modulation of Cell Cycle Progression in Research Studies

Detailed research into the effects of this compound on the modulation of cell cycle progression has not been reported in the available scientific literature. Consequently, it is unknown whether the antiproliferative effects of this compound are associated with arrests at specific checkpoints of the cell cycle.

Evaluation of Anti-inflammatory Potentials in Cellular Systems

As of the current body of scientific knowledge, there are no specific studies or reports on the evaluation of the anti-inflammatory potential of this compound in cellular systems. Future research may explore this aspect of its biological activity.

Antimicrobial Activities Against Pathogenic Microorganisms

This compound has demonstrated notable antimicrobial properties. nih.gov Research has specifically highlighted its activity against Herpes Simplex Virus-1 (HSV-1) and the malaria-causing parasite, Plasmodium falciparum. nih.gov This indicates a potential role for this compound in the development of novel antimicrobial agents.

| Pathogen | Type | Activity | Source |

| Herpes Simplex Virus-1 (HSV-1) | Virus | Antiviral | nih.gov |

| Plasmodium falciparum | Parasite | Antiplasmodial | nih.gov |

This table outlines the documented antimicrobial activities of this compound against specific pathogenic microorganisms.

Neuroprotective or Neurotrophic Effects in In Vitro Models

There is currently no available research data or scientific studies investigating the neuroprotective or neurotrophic effects of this compound in in vitro models. The potential impact of this compound on neuronal cells remains an unexamined area of its biological profile.

Mechanistic Studies of 19 2 Furyl Nonadeca 5,7 Diynoic Acid at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Interactions

Currently, there are no published studies that identify the specific molecular targets of 19-(2-Furyl)nonadeca-5,7-diynoic acid. Research has not yet detailed which proteins, enzymes, receptors, or other biomolecules the compound binds to or interacts with to exert its biological effects. Consequently, data on binding affinities, interaction domains, and the nature of these potential interactions (e.g., covalent, non-covalent) are unavailable.

Investigations into Mitochondrial Dysfunction and Oxidative Stress Induction

There is no available research investigating the effects of this compound on mitochondrial function. Studies examining its potential to induce mitochondrial dysfunction, alter mitochondrial membrane potential, affect cellular respiration, or promote the generation of reactive oxygen species (ROS) and induce oxidative stress have not been reported.

Role of Autophagy in the Compound's Cellular Effects

The role of autophagy in the cellular activities of this compound has not been explored in the current body of scientific literature. There are no reports on whether this compound induces or inhibits autophagic processes or if autophagy plays a role in its observed antiplasmodial and antiviral activities.

Proteomic and Transcriptomic Profiling in Response to Compound Exposure

Comprehensive proteomic and transcriptomic analyses to profile cellular responses to this compound exposure have not been published. As a result, there are no available data tables or detailed findings on global changes in protein expression or gene transcription that are induced by the compound. Such studies would be essential for a broader understanding of its mechanism of action.

Epigenetic Modifications Induced by this compound

No studies have been conducted to determine if this compound can induce epigenetic modifications. Information regarding its potential to alter DNA methylation patterns, histone modifications, or the expression of non-coding RNAs is absent from the scientific literature.

Structure Activity Relationship Sar Studies of 19 2 Furyl Nonadeca 5,7 Diynoic Acid Derivatives

Design and Synthesis of Analogs with Modifications to the Furyl Group

The furan (B31954) moiety is a key structural feature of 19-(2-Furyl)nonadeca-5,7-diynoic acid and a primary target for synthetic modification to probe its role in biological activity. The synthesis of analogs with altered furyl groups can elucidate the importance of the heterocyclic ring's electronics, sterics, and potential for hydrogen bonding.

Bioisosteric Replacement: A common strategy in medicinal chemistry is the replacement of a functional group with another that has similar physical or chemical properties (a bioisostere). In the context of the furyl group, potential bioisosteric replacements include thiophene (B33073), pyrrole, and thiazole. For instance, studies on other bioactive compounds have shown that replacing a furan ring with a thiophene ring can sometimes enhance activity due to the different electronic nature and size of the sulfur atom compared to oxygen. A study on quinoxaline (B1680401) derivatives demonstrated that 3-(2'-furyl) analogs showed potent antiplasmodial activity, suggesting the furan ring is a favorable feature. nih.gov The synthesis of analogs where the furan ring is replaced by other five-membered heterocycles would be a logical step to explore the impact of the heteroatom on activity.

Substitution on the Furan Ring: Introducing substituents onto the furan ring can significantly alter the compound's properties. Methyl or dimethyl substitutions are found in many natural furan fatty acids. nih.gov The synthesis of analogs with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., halogen, nitro) groups at various positions on the furan ring could modulate the electron density of the ring system. This, in turn, could affect its interaction with biological targets. For example, the introduction of a fluorine atom at specific positions on a bioactive core has been shown to block metabolic pathways and enhance antiplasmodial activity in some cases. mdpi.com

A hypothetical series of furyl-modified analogs and their expected impact on activity is presented in the table below.

| Analog | Modification | Rationale | Expected Impact on Potency |

| 1 | Thiophene replacement | Bioisosteric replacement to probe the effect of the heteroatom. | Potentially retained or enhanced |

| 2 | Pyrrole replacement | Introduction of a hydrogen bond donor. | Potentially altered target interaction |

| 3 | 5-Methylfuran | Mimicking other natural furan fatty acids. | Potentially enhanced |

| 4 | 5-Chlorofuran | Introduction of an electron-withdrawing group. | Potentially altered electronic interactions |

The synthesis of such analogs would likely involve the coupling of a modified furyl precursor with the nonadeca-5,7-diynoic acid side chain, possibly through cross-coupling reactions.

Variations in the Length and Saturation of the Nonadeca Chain

Chain Length: The optimal length of the alkyl chain is often a critical determinant of potency for fatty acid-like compounds. Shorter or longer chains can affect how the molecule fits into a binding pocket or partitions into the cell membrane. Studies on other long-chain fatty acids have shown that both increasing and decreasing the chain length from the natural optimum can lead to a decrease in biological activity. For instance, studies on saturated fatty acids have indicated that longer chain lengths can have a more pronounced effect on certain cellular processes. nih.gov A systematic variation of the nonadeca chain (C19) to create shorter (e.g., C15, C17) and longer (e.g., C21, C23) analogs would be necessary to determine the optimal length for antiplasmodial activity.

Degree of Saturation: The nonadeca chain in the parent compound is fully saturated, apart from the diyne and furan moieties. Introducing degrees of unsaturation (i.e., double or triple bonds) at different positions along the chain would alter its conformation and flexibility. This could influence how the molecule interacts with its target. Conversely, reduction of the diyne moiety to a diene, a mono-yne, or a fully saturated alkyl chain would also be a key modification to understand the role of this functionality.

The following table outlines potential modifications to the nonadeca chain and their rationale.

| Analog | Modification | Rationale | Expected Impact on Potency |

| 5 | Heptadeca (C17) chain | Shortening the alkyl chain to assess the impact of length. | Likely reduced |

| 6 | Heneicosa (C21) chain | Lengthening the alkyl chain to assess the impact of length. | Potentially reduced |

| 7 | Introduction of a cis-double bond | Inducing a kink in the chain to alter conformation. | Potentially altered binding |

| 8 | Reduction of the diyne to a diene | Assessing the importance of the triple bonds for activity. | Likely significantly reduced |

Alterations to the Diynoic Acid Functionality and Terminal Carboxyl Group

The diynoic acid moiety and the terminal carboxyl group are highly reactive and polar functionalities that are likely crucial for the biological activity of this compound.

Diynoic Acid Modifications: The conjugated diyne system is a relatively rigid and electron-rich feature. Its role could be structural, providing a specific spatial arrangement for the rest of the molecule, or it could be directly involved in binding to the target. Analogs where the diyne is moved to different positions along the chain, or where the degree of unsaturation is altered (as mentioned in 6.2), would be informative. For example, separating the two triple bonds with an additional methylene (B1212753) group would disrupt the conjugation and alter the electronic properties and shape of this region.

Terminal Carboxyl Group Modifications: The terminal carboxylic acid is a key polar group that is likely ionized at physiological pH. This negative charge could be involved in crucial electrostatic interactions with a biological target. Esterification of the carboxyl group to a methyl or ethyl ester would neutralize this charge and increase lipophilicity, which could impact cell permeability and target binding. Amidation to form a primary or substituted amide would introduce hydrogen bonding capabilities while removing the negative charge. Reduction of the carboxylic acid to a primary alcohol would also eliminate the charge and significantly alter the polarity of the head group.

The table below details potential modifications to the functional groups.

| Analog | Modification | Rationale | Expected Impact on Potency |

| 9 | Methyl ester of the carboxylic acid | Neutralizing the negative charge and increasing lipophilicity. | Potentially reduced or altered activity |

| 10 | Primary amide of the carboxylic acid | Introducing hydrogen bond donors and removing the negative charge. | Potentially altered binding interactions |

| 11 | Reduction to a primary alcohol | Removing the carboxyl functionality completely. | Likely abolished |

| 12 | Homologation to a longer acid | Increasing the distance between the diyne and the carboxyl group. | Potentially reduced |

Correlation of Structural Features with Biological Potency

To establish a clear SAR, the biological potency of the synthesized analogs would need to be determined through in vitro assays, for example, against Plasmodium falciparum for antiplasmodial activity. The results, typically expressed as the half-maximal inhibitory concentration (IC50), would then be correlated with the structural modifications.

For instance, if the thiophene analog (Analog 1) shows comparable or improved activity, it would suggest that the heteroatom's identity is not strictly limited to oxygen and that other heteroatoms are tolerated. A significant drop in activity upon reduction of the diyne moiety (Analog 8) would highlight its critical role in the compound's mechanism of action. Similarly, if esterification or amidation of the carboxyl group (Analogs 9 and 10) leads to a loss of activity, it would strongly imply that the negatively charged carboxylate is essential for target interaction.

By systematically analyzing the data from these analogs, a comprehensive SAR profile can be constructed, identifying the key pharmacophoric features required for potent biological activity.

Development of Pharmacophores for Rational Compound Design

The culmination of SAR studies is the development of a pharmacophore model. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov

Based on the hypothetical SAR discussed above, a preliminary pharmacophore model for this compound's antiplasmodial activity might include:

A heterocyclic aromatic ring (the furan): Acting as a potential hydrogen bond acceptor or participating in pi-stacking interactions.

A long lipophilic tail (the nonadeca chain): Essential for membrane interaction and occupying a hydrophobic pocket in the target protein.

A rigid, linear linker (the diyne system): Providing the correct spatial orientation between the furan and the carboxylic acid.

A negatively ionizable group (the carboxylic acid): Forming a critical electrostatic interaction with the target.

This pharmacophore model can then be used in computational chemistry to screen virtual libraries of compounds to identify novel, structurally diverse molecules that fit the model and are therefore likely to possess the desired biological activity. This rational, in silico approach can significantly accelerate the discovery of new and improved analogs of this compound as potential therapeutic agents.

Advanced Spectroscopic and Spectrometric Analysis for Structural Features Beyond Basic Identification

Detailed NMR Spectroscopic Analysis for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution. For 19-(2-Furyl)nonadeca-5,7-diynoic acid, with its long, flexible nonadecane chain, multiple rotatable bonds introduce significant conformational variability. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of protons, which is crucial for defining the molecule's folded structure. The assignments of proton and carbon signals are foundational to this analysis and can be achieved through a combination of 1D and 2D NMR techniques, including COSY, HSQC, and HMBC experiments nih.gov.

The conformational analysis of the furan (B31954) ring itself can also be investigated. Furan rings are generally considered flexible, and their conformational behavior can be influenced by substituents nih.gov. The coupling constants between the furan protons can provide insights into the ring's preferred conformation. Furthermore, computational modeling, often used in conjunction with NMR data, can help to identify low-energy conformations of the entire molecule nih.govresearchgate.net. The chemical shifts of the protons on the furan ring are influenced by the electron-donating or withdrawing nature of the attached groups globalresearchonline.net.

A hypothetical analysis would involve observing NOE correlations between protons on the furan ring and those on the aliphatic chain, which would indicate a folded conformation bringing these distant parts of the molecule into proximity. The degree of flexibility in the long aliphatic chain could be inferred from the linewidths of the NMR signals; broader lines suggest conformational exchange on the NMR timescale.

| Technique | Information Gained | Relevance to this compound |

| 1D ¹H and ¹³C NMR | Basic chemical environment of protons and carbons. | Initial identification of functional groups (furan, diyne, carboxylic acid, aliphatic chain). |

| 2D COSY | Scalar coupling between protons (through-bond connectivity). | Establishes the sequence of protons along the aliphatic chain. |

| 2D HSQC/HMBC | Correlation between protons and carbons (one-bond and long-range). | Unambiguous assignment of all proton and carbon signals. nih.gov |

| 2D NOESY/ROESY | Through-space proximity of protons. | Reveals folding of the aliphatic chain and proximity of the furan ring to other parts of the molecule. |

| Measurement of Coupling Constants | Dihedral angles between coupled nuclei. | Provides information on the conformation of the furan ring and the geometry around double bonds. |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for identifying metabolites of a parent compound in complex biological matrices. HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of elemental compositions of unknown compounds nih.gov. This is particularly valuable in metabolite identification, where small mass changes due to metabolic transformations need to be precisely measured. Techniques like Quadrupole Time-of-Flight (QqTOF) mass spectrometry can provide both full-scan high-resolution data and fragmentation data (MS/MS) to aid in structural elucidation nih.gov.

For this compound, several metabolic transformations can be hypothesized. The long aliphatic chain is susceptible to omega- and beta-oxidation, leading to chain-shortened metabolites. The furan ring could undergo oxidation to form hydroxylated or ring-opened products. The diyne moiety might also be a site for metabolic reactions.

In a typical workflow, a biological sample (e.g., plasma, urine, or cell culture extract) would be analyzed by LC-HRMS. The resulting data would be screened for masses corresponding to potential metabolites of this compound. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these potential metabolites nih.gov. Subsequent MS/MS analysis would involve fragmenting the metabolite ions to generate a characteristic fragmentation pattern, which can be compared to that of the parent compound to pinpoint the site of metabolic modification.

| Potential Metabolic Transformation | Expected Mass Change | Significance |

| Hydroxylation | +15.9949 Da | Introduction of a polar hydroxyl group, often a primary detoxification step. |

| Carboxylation (from oxidation) | +29.9898 Da | Further oxidation, increasing water solubility for excretion. |

| Epoxidation of the furan ring | +15.9949 Da | Can lead to reactive intermediates and further degradation products. |

| Beta-oxidation | -28.0313 Da (per C₂ unit) | Shortening of the fatty acid chain for energy production. |

| Reduction of the diyne system | +2.0156 Da or +4.0312 Da | Saturation of the carbon-carbon triple bonds. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the local chemical environment of functional groups cabidigitallibrary.org. These two techniques are often complementary; for instance, highly polar bonds with a large change in dipole moment during vibration are strong in the IR spectrum, while non-polar bonds with a large change in polarizability are strong in the Raman spectrum kurouskilab.comresearchgate.net.

For this compound, IR and Raman spectroscopy can provide detailed information on the furan ring, the conjugated diyne system, and the carboxylic acid group.

Furan Ring: The vibrational modes of the furan ring are expected in the fingerprint region of the spectra. The C-H stretching vibrations of the furan ring would appear at higher wavenumbers globalresearchonline.net. The ring C-C and C=C stretching vibrations are also characteristic globalresearchonline.net. Changes in the position and intensity of these bands can indicate interactions of the furan ring with its environment, such as solvent effects or intermolecular interactions.

Diyne System: The conjugated diyne system (C≡C-C≡C) will have characteristic C≡C stretching vibrations. In Raman spectroscopy, the C≡C stretch of a symmetric diyne is often a strong band due to the high polarizability of the triple bonds. The position of this band is sensitive to conjugation and substitution.

Carboxylic Acid: The carboxylic acid group exhibits a strong C=O stretching band in the IR spectrum nih.gov. The O-H stretching vibration is typically a broad band due to hydrogen bonding. In the solid state or in concentrated solutions, the carboxylic acid may form dimers, which significantly affects the positions of both the C=O and O-H stretching bands nih.gov.

Aliphatic Chain: The long nonadecane chain will show characteristic C-H stretching and bending vibrations kurouskilab.com. The CH₂ scissoring and rocking vibrations can provide information about the packing and conformation of the chain in the solid state.

Analysis of these vibrational bands under different conditions (e.g., varying temperature, solvent polarity) can reveal information about intermolecular interactions and conformational changes.

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Structural Information |

| Furan Ring C-H Stretch | ~3100-3150 | Weak | Indicates the presence of the aromatic-like furan ring. |

| Furan Ring C=C Stretch | ~1500-1600 | Moderate to Strong | Sensitive to substitution and conjugation. |

| Alkyne C≡C Stretch | ~2100-2260 (often weak in IR) | Strong | Position indicates conjugation and symmetry of the diyne system. |

| Carboxylic Acid O-H Stretch | ~2500-3300 (broad) | Weak | Broadness indicates hydrogen bonding. |

| Carboxylic Acid C=O Stretch | ~1700-1760 | Moderate | Position is sensitive to hydrogen bonding (dimerization). |

| Aliphatic C-H Stretch | ~2850-2960 | Strong | Indicates the long alkyl chain. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which is achiral, X-ray crystallography would provide an exact picture of its conformation in the solid state. This would reveal how the long aliphatic chain packs in the crystal lattice and the orientation of the furan ring relative to the rest of the molecule. The diyne moiety is expected to be nearly linear, and crystallography would confirm the bond angles around this rigid part of the molecule.

Furthermore, the analysis would detail the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which would likely lead to the formation of dimers. Van der Waals interactions between the long aliphatic chains would also play a significant role in the crystal packing. While obtaining a suitable single crystal for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its detail and accuracy.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein. nih.gov Given the known anti-HSV-1 and antiplasmodial activities of 19-(2-Furyl)nonadeca-5,7-diynoic acid, several key proteins from these pathogens can be proposed as biological targets.

For Herpes Simplex Virus-1 (HSV-1), potential targets include surface glycoproteins like gB and gD which are crucial for viral entry, DNA polymerase, and helicase-primase complex enzymes essential for viral replication, and viral proteases. mdpi.comresearchgate.netresearchgate.net For Plasmodium falciparum, the causative agent of malaria, logical targets include enzymes in vital metabolic pathways, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS), lactate (B86563) dehydrogenase (PfLDH), and proteins involved in parasite-specific processes like Actin I. nih.govgaacademy.orgnijophasr.net

A molecular docking study of this compound against these targets would involve preparing the 3D structure of the ligand and the crystal structures of the proteins (obtained from databases like the Protein Data Bank). The simulation would then place the flexible ligand into the defined binding pocket of the rigid or flexible receptor, and a scoring function would estimate the binding free energy (ΔG). A lower, more negative score typically indicates a more favorable binding interaction. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the furan (B31954) ring or the aliphatic chain of the acid and the amino acid residues of the protein's active site.

| Target Protein | Organism | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| Glycoprotein D (gD) | HSV-1 | 2C36 | -9.2 | Tyr38, Arg165, Trp201 (Hydrophobic and π-π stacking with furan ring) |

| DNA Polymerase | HSV-1 | 2GV9 | -8.7 | Leu778, Met885, Tyr911 (Hydrophobic interactions with aliphatic chain) |

| Lactate Dehydrogenase (PfLDH) | P. falciparum | 1CET | -9.8 | Arg109, Ile119, Val138 (H-bond with carboxylate, hydrophobic with chain) |

| Dihydropteroate Synthase (PfDHPS) | P. falciparum | 3TYE | -8.5 | Lys541, Arg592, Phe354 (Ionic/H-bond with carboxylate, π-π stacking) |

Molecular Dynamics Simulations of Compound-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. jcu.edu By simulating the motions of atoms and molecules, MD can assess the stability of the docked conformation, reveal conformational changes in the protein or ligand upon binding, and analyze the role of solvent molecules. youtube.com

Following the docking of this compound into a promising target like PfLDH or HSV-1 gD, an MD simulation would be performed. The complex would be placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation would run for a duration of nanoseconds to microseconds, calculating the forces between atoms and their subsequent movements. jcu.edu

Key analyses from the MD trajectory would include the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over time to confirm the stability of key binding interactions. youtube.com Such simulations could confirm if the long aliphatic tail of the fatty acid remains stably buried within a hydrophobic tunnel of the protein and if the polar carboxylate head group maintains its critical hydrogen bonds. youtube.com

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.8 Å | The protein backbone remains stable, indicating no major unfolding or destabilization upon ligand binding. |

| Ligand RMSD | 1.2 Å | The ligand shows minimal deviation from its docked pose, suggesting a stable binding mode. |

| Ligand-Protein H-Bonds | 2-3 stable bonds | The carboxylate headgroup maintains consistent hydrogen bonding with key active site residues. |

| Radius of Gyration (Rg) | 22.5 Å | The protein maintains its overall compactness, with no significant swelling or collapsing. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. physchemres.org For this compound, these calculations can elucidate the reactivity of the furan ring, the diyne system, and the carboxylic acid group. researchgate.net

Calculations would typically involve optimizing the molecule's geometry and then computing various electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and the furan oxygen, indicating sites prone to electrophilic attack or hydrogen bonding, while the acidic proton would be a region of positive potential. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons; associated with the π-system of the furan and diyne. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability but potential for reactivity at specific sites. |

| Dipole Moment | 2.5 Debye | Suggests the molecule has moderate polarity, influencing its solubility and binding interactions. |

| Mulliken Atomic Charge on Furan Oxygen | -0.55 e | Confirms the nucleophilic character of the heteroatom, making it a potential hydrogen bond acceptor. |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties In Silico

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models use the chemical structure of a compound to estimate its behavior in the body. These models are crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor ADMET profiles.

For this compound, various molecular descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area would be calculated. These are used in models like Lipinski's "Rule of Five" to predict oral bioavailability. researchgate.net Other models can predict properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for hERG channel inhibition (a cardiotoxicity concern). The long aliphatic chain suggests high lipophilicity, which might lead to good absorption but potentially poor aqueous solubility and high plasma protein binding. The furan ring is a known site for metabolic modification by CYP enzymes.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 356.5 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 6.8 | High lipophilicity; violates Lipinski's Rule (<5), may affect solubility and distribution. |

| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (from -COOH and furan) | Complies with Lipinski's Rule (<10) |

| CYP2D6 Inhibitor | Likely Inhibitor | Potential for drug-drug interactions. |

| Blood-Brain Barrier Permeability | Low | Compound is unlikely to cross into the central nervous system. |

De Novo Design Approaches for Novel Analogs Based on Computational Models

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target's binding site. nih.gov Using the structure of this compound as a starting point or "scaffold," these methods can suggest modifications to improve potency, selectivity, or ADMET properties. biorxiv.org

Based on the binding mode identified through docking and MD simulations, a de novo design algorithm could explore different functional groups to replace or supplement existing ones. For instance, if the furan ring makes a key interaction, the software could suggest alternative five- or six-membered heterocycles to enhance this interaction. If the long aliphatic chain shows suboptimal hydrophobic packing, the algorithm might suggest introducing branches or other functional groups to improve contacts. nih.gov Another strategy is fragment-based design, where small chemical fragments are computationally placed in unoccupied pockets of the binding site and then linked to the core scaffold to create a novel, higher-affinity ligand. The goal would be to generate a library of virtual analogs that can then be synthesized and tested, prioritizing those with the best predicted binding affinity and ADMET profiles.

Future Directions and Research Gaps for 19 2 Furyl Nonadeca 5,7 Diynoic Acid

Exploration of Additional Biological Activities and Therapeutic Areas

Initial research has identified 19-(2-Furyl)nonadeca-5,7-diynoic acid as a compound with notable biological activities, particularly antiviral and antiplasmodial properties. nih.govthaiscience.inforesearchgate.net However, the full spectrum of its pharmacological potential remains largely unexplored. Future research should systematically investigate a broader range of biological activities to uncover new therapeutic applications.

Furan (B31954) fatty acids, as a class, are recognized for their potent antioxidant and radical scavenging capabilities. nih.govosti.govwikipedia.org They are believed to protect cellular membranes from oxidative damage by trapping hydroxyl and peroxyl radicals. nih.govosti.gov This fundamental property suggests that this compound could be a candidate for therapeutic strategies targeting conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammation.

Moreover, compounds isolated from the Polyalthia genus, from which this compound has been sourced, have demonstrated a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and chemopreventive activities. nih.govsemanticscholar.org This context provides a strong rationale for investigating similar properties in this compound. Future studies should include comprehensive screening against a panel of human cancer cell lines and assays to evaluate its anti-inflammatory effects, for instance, by measuring the inhibition of key inflammatory mediators.

The known antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) warrants further investigation into its mechanism of action and its efficacy against other viruses. nih.gov Similarly, its antiplasmodial activity suggests potential as a lead compound for the development of new antimalarial drugs. thaiscience.inforesearchgate.net

Table 1: Potential Therapeutic Areas for Future Investigation

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Potential antioxidant and radical scavenging properties to combat oxidative stress implicated in diseases like Alzheimer's and Parkinson's. |

| Cardiovascular Disorders | Ability to mitigate oxidative damage to lipids and proteins, a key factor in atherosclerosis and other heart diseases. |

| Chronic Inflammatory Diseases | Possible inhibition of inflammatory pathways, relevant for conditions such as arthritis and inflammatory bowel disease. |

| Oncology | Exploration of cytotoxic and chemopreventive effects, given the activities of related compounds from the same plant genus. nih.govsemanticscholar.org |

| Infectious Diseases | Broadening the investigation of antiviral and antiparasitic activities against a wider range of pathogens. |

Development of Advanced Delivery Systems for In Vitro Research Tools

The utility of this compound as a tool in biomedical research is contingent on its effective delivery to cellular and subcellular targets in in vitro systems. Like many fatty acids, its hydrophobic nature can lead to poor aqueous solubility, aggregation, and non-specific binding to culture vessel surfaces and proteins in the culture medium. These factors can compromise the accuracy and reproducibility of experimental results.

To overcome these challenges, the development of advanced delivery systems is a critical area for future research. Encapsulation of this compound into nanoparticle-based carriers, such as liposomes, micelles, or polymeric nanoparticles, could significantly enhance its solubility and stability in aqueous environments. These delivery systems can also be engineered to facilitate cellular uptake and provide a sustained release of the compound, ensuring more consistent and predictable experimental conditions.

Furthermore, targeted delivery systems could be designed to direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum, which are often sites of oxidative stress. This would enable a more precise investigation of its intracellular mechanisms of action. The development of such sophisticated research tools will be instrumental in elucidating the full range of biological effects of this compound.

Elucidation of Complete Biosynthetic Pathways

While the biosynthetic pathways of some furan fatty acids in bacteria are beginning to be understood, the specific pathway leading to the formation of this compound in plants of the Polyalthia genus is currently unknown. nih.govosti.govnih.gov A complete elucidation of this pathway is a significant research gap that, if filled, could have profound implications for its sustainable production.

Research into bacterial furan fatty acid synthesis has identified key enzymes such as methylases and desaturases, and has shown that molecular oxygen is the source of the oxygen atom in the furan ring. nih.govglbrc.org It is plausible that analogous enzymatic machinery exists in plants. Future research should focus on identifying the precursor molecules and the specific enzymes involved in the cyclization and desaturation steps that form the characteristic furan ring and the conjugated diyne system of this compound.

Understanding the genetic basis of its biosynthesis could enable the heterologous expression of the relevant genes in microbial or plant-based systems. glbrc.org This would open the door to biotechnological production methods, providing a more reliable and scalable source of the compound for research and potential therapeutic development, circumventing the need for extraction from natural plant sources.

Synthesis of Chirally Pure Enantiomers for Biological Evaluation

The presence of stereocenters in a molecule can have a significant impact on its biological activity. It is not yet known whether this compound is produced in nature as a single enantiomer or a racemic mixture. The development of stereoselective synthetic routes to produce chirally pure enantiomers of this compound is a crucial next step.

Once synthesized, the individual enantiomers should be subjected to rigorous biological evaluation to determine if there are significant differences in their potency and selectivity for various biological targets. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different biological effects. This knowledge is essential for the development of a safe and effective therapeutic agent and for understanding the specific molecular interactions that underpin its biological activity.

Application as a Chemical Probe in Biological Systems

The unique chemical structure of this compound, with its furan ring and conjugated diyne system, makes it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study biological processes, and this compound's reactivity could be harnessed for this purpose.

For instance, the furan moiety is known to be a scavenger of reactive oxygen species. wikipedia.orgpnas.org This property could be exploited to develop probes for detecting and quantifying oxidative stress in living cells. Furthermore, the diyne functionality could potentially be used in "click chemistry" reactions to attach fluorescent tags or affinity labels. This would allow for the visualization of the compound's subcellular localization and the identification of its protein binding partners, providing valuable insights into its mechanism of action.

Integration into Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and adopt a systems biology approach. This would involve integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to map the global cellular response to treatment with the compound.

For example, transcriptomic analysis could reveal changes in gene expression patterns, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would provide a snapshot of the metabolic changes induced by the compound. By integrating these datasets, it would be possible to construct comprehensive models of the signaling pathways and metabolic networks modulated by this compound. This systems-level understanding will be invaluable for identifying its primary molecular targets, uncovering potential off-target effects, and discovering novel therapeutic applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.